molecular formula C7H12ClNS B13132615 2-(4-Methylthiophen-2-YL)ethan-1-amine hcl

2-(4-Methylthiophen-2-YL)ethan-1-amine hcl

Katalognummer: B13132615
Molekulargewicht: 177.70 g/mol
InChI-Schlüssel: NAGFNPHNKZNDNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClNS and a molecular weight of 177.69 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride typically involves the reaction of 4-methylthiophene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylthiophen-2-YL)ethanol: Similar structure but with an alcohol group instead of an amine.

    4-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    2-(4-Methylthiophen-2-YL)acetonitrile: Contains a nitrile group instead of an amine.

Uniqueness

2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .

Eigenschaften

Molekularformel

C7H12ClNS

Molekulargewicht

177.70 g/mol

IUPAC-Name

2-(4-methylthiophen-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H11NS.ClH/c1-6-4-7(2-3-8)9-5-6;/h4-5H,2-3,8H2,1H3;1H

InChI-Schlüssel

NAGFNPHNKZNDNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=C1)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.